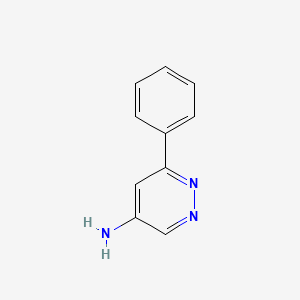

6-Phenylpyridazin-4-amine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of chemistry. scirp.org Nitrogen-containing heterocycles are of particular interest due to their prevalence in natural products and their wide range of biological activities. scirp.orgnih.gov The pyridazine (B1198779) ring, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key example of such a scaffold. sarpublication.com

6-Phenylpyridazin-4-amine, with its distinct phenyl and amine substituents on the pyridazine core, represents a specific area of inquiry within the broader study of pyridazine derivatives. Its structure is characterized by a pyridazine ring with a phenyl group at the 6-position and an amine group at the 4-position. The synthesis and reactions of pyridazine derivatives are a significant focus of organic chemistry research, with various methods developed to create functionalized pyridazines. organic-chemistry.orgliberty.edu The study of compounds like this compound contributes to the expanding library of heterocyclic compounds and allows for the exploration of structure-activity relationships.

Significance as a Pyridazine Scaffold in Medicinal Chemistry and Drug Discovery

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. kuleuven.be This versatility has led to the investigation of numerous pyridazine derivatives for a wide array of therapeutic applications. sarpublication.comresearchgate.netrjptonline.org The pyridazine nucleus is a key structural feature in many biologically active compounds with diverse pharmacological applications, including cancer therapy. researchgate.net

The presence of the pyridazine ring can impart unique physicochemical properties to a molecule, such as modulating lipophilicity and improving metabolic profiles, which are crucial aspects of drug design. nih.gov The inherent polarity and hydrogen-bonding capacity of the pyridazine ring can also play a significant role in how a drug interacts with its biological target. nih.gov

Specifically, aminopyridazine derivatives have been a focus of interest. For instance, 3-amino-6-aryl-pyridazines have been identified as an interesting pharmacophore in drug discovery, with compounds showing activity in areas ranging from obesity and neurodegenerative diseases to inflammatory pain. kuleuven.be The introduction of an amine group, as seen in this compound, provides a key site for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

The potential biological activities of pyridazine derivatives are extensive and well-documented. They have been investigated for their anti-inflammatory, antimicrobial, anticancer, antihypertensive, and anticonvulsant properties, among others. sarpublication.comontosight.airesearchgate.net

Table 1: Investigated Biological Activities of Pyridazine Derivatives

| Biological Activity | References |

| Anti-inflammatory | sarpublication.comresearchgate.netontosight.ai |

| Antimicrobial | nih.govsarpublication.comresearchgate.net |

| Anticancer | sarpublication.comresearchgate.netresearchgate.netontosight.ai |

| Antihypertensive | sarpublication.comresearchgate.netrjptonline.org |

| Anticonvulsant | sarpublication.comresearchgate.netjocpr.com |

| Antiviral | sarpublication.comresearchgate.net |

| Antidiabetic | scirp.orgsarpublication.comrjptonline.org |

| Neuroprotective | researchgate.netnih.gov |

Overview of Prior Academic Research on Pyridazine and Aminopyridazine Derivatives

A substantial body of academic research has been dedicated to the synthesis and biological evaluation of pyridazine and aminopyridazine derivatives. Various synthetic strategies have been developed to access a wide range of substituted pyridazines. organic-chemistry.orgkuleuven.beuminho.pt These methods often involve the cyclization of dicarbonyl compounds with hydrazine (B178648) or its derivatives. liberty.eduuminho.pt

Research has demonstrated that the nature and position of substituents on the pyridazine ring significantly influence the biological activity of the resulting compounds. For example, studies on 3,6-disubstituted pyridazines have revealed their potential as anticancer agents targeting cyclin-dependent kinase 2. nih.gov The synthesis of various aminopyridazine derivatives and their subsequent reactions have also been extensively explored, leading to the creation of fused heterocyclic systems with unique properties. semanticscholar.org

The investigation into aminopyridazine derivatives has yielded compounds with a range of pharmacological effects. For instance, certain aminopyridazine derivatives have been evaluated for their anticonvulsant properties. jocpr.com The amino group serves as a versatile handle for introducing diverse functionalities, thereby enabling the exploration of a broad chemical space in the quest for new drug candidates. The study of the reactions of pyridazines with nucleophiles, including nitrogen-containing ones, has provided valuable insights into their chemical reactivity and has been instrumental in the synthesis of novel derivatives. wur.nl

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-10(13-12-7-9)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPYZTXIZHSDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517250 | |

| Record name | 6-Phenylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85156-26-9 | |

| Record name | 6-Phenylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Phenylpyridazin 4 Amine and Its Derivatives

Classical Synthetic Approaches for Pyridazine (B1198779) Core Construction

The synthesis of the pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is a well-established area of heterocyclic chemistry. thieme-connect.deuni-muenchen.de The most prevalent methods involve the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine-based reagent. iglobaljournal.comliberty.edu

Reactions Involving Hydrazine (B178648) Derivatives

The reaction of hydrazine or its derivatives with a 1,4-dicarbonyl compound is a cornerstone of pyridazine synthesis. iglobaljournal.com This cyclocondensation reaction provides a direct route to the dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine. iglobaljournal.com

Key precursors for this synthesis include:

γ-Ketoacids and γ-Ketoesters : These compounds react with hydrazines to form pyridazinones. iglobaljournal.com For instance, β-aroylpropionic acids are common starting materials for creating 6-arylpyridazinones, which can be further modified. iglobaljournal.com

1,4-Diketones : Saturated 1,4-diketones yield dihydropyridazines upon reaction with hydrazine, which require a subsequent oxidation step, often using reagents like chromium trioxide, to achieve the aromatic pyridazine ring. iglobaljournal.com

Unsaturated 1,4-Diketones : When α,β-unsaturated 1,4-diketones are used, the aromatic pyridazine ring system is formed directly. asianpubs.org

The choice of hydrazine derivative (e.g., hydrazine hydrate (B1144303), phenylhydrazine) allows for the introduction of different substituents at the N-1 position of the pyridazine ring. iglobaljournal.com The reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate at room temperature is another method to produce 5,6-fused ring pyridazines in high yields. liberty.edu

Table 1: Examples of Precursors in Hydrazine-Based Pyridazine Synthesis

| Precursor Type | Hydrazine Reagent | Intermediate Product | Final Product |

|---|---|---|---|

| γ-Ketoacid | Hydrazine Hydrate | Hydroxydihydropyridazinone | Pyridazinone |

| Saturated 1,4-Diketone | Hydrazine Hydrate | Dihydropyridazine | Pyridazine (after oxidation) |

| Unsaturated 1,4-Diketone | Hydrazine Hydrate | Pyridazine | Pyridazine |

This table is generated based on data from multiple sources. iglobaljournal.comliberty.edu

Cyclization Reactions

Beyond the classical hydrazine-dicarbonyl condensation, other cyclization strategies are employed to construct the pyridazine framework. These methods often offer alternative pathways to access diverse pyridazine derivatives.

Inverse Electron Demand Diels-Alder Reaction : This reaction between 1,2,4,5-tetrazines and silyl (B83357) enol ethers can produce functionalized pyridazines with high regioselectivity. organic-chemistry.org

[4+2] Annulation : A TBAI/K2S2O8-promoted [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones provides a route to trisubstituted pyridazines. organic-chemistry.org

Intramolecular Cyclization : The POCl3-promoted cyclization of intermediates like 2-(3-aminopyridin-2-yl)-6-chloropyridazin-3(2H)-one is a key step in building fused pyridazine systems, such as pyrido[3',2':4,5]imidazo[1,2-b]pyridazine. researchgate.net

Copper-Catalyzed Cyclization : Copper(II) can catalyze the aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones to yield 1,6-dihydropyridazines or, by choosing the correct solvent, pyridazines directly. organic-chemistry.org

Functionalization and Derivatization Strategies at Key Positions

Once the 6-phenylpyridazine core is established, its chemical properties can be tailored through functionalization at several key positions. The electron-deficient nature of the pyridazine ring makes it particularly susceptible to nucleophilic attack, which is a primary strategy for its modification. thieme-connect.deuni-muenchen.de

Modification at the Amine Group (C-4)

The amine group at the C-4 position is a versatile handle for derivatization. Standard amine chemistry can be applied to introduce a wide array of functional groups, thereby modulating the molecule's properties. Derivatization is a common technique used to alter molecules for analysis or to enhance their properties. research-solution.comchemcoplus.co.jpgoogle.com

Common derivatization reactions include:

Acylation : Reaction with acylating agents like acetic anhydride (B1165640) can introduce acetyl groups. nih.gov

Formation of Schiff Bases : Condensation with aldehydes, such as p-chlorobenzaldehyde, leads to the formation of imines (Schiff bases). nih.gov

Alkylation : While direct N-alkylation of 4-aminopyridazine (B156604) is possible, a more common route to N-alkylated derivatives involves the nucleophilic substitution of a 4-halopyridazine with a primary or secondary amine. For example, N-Butyl-3-chloro-6-phenylpyridazin-4-amine can be synthesized from the reaction of 3-chloro-6-phenylpyridazine (B182944) with butylamine.

Table 2: Examples of Derivatization Reactions at an Amine/Hydrazinyl Group

| Reagent | Reaction Type | Product Type |

|---|---|---|

| Acetic Anhydride | Acylation | Acetyl-substituted derivative |

| p-Chlorobenzaldehyde | Imine Formation (Schiff Base) | Aryl-imine derivative |

This table is generated based on data from multiple sources. nih.gov

Functionalization of the Phenyl Ring (C-6)

The phenyl ring at the C-6 position can undergo electrophilic aromatic substitution, allowing for the introduction of substituents onto this ring. The pyridazine moiety acts as a deactivating group, meaning these reactions typically require harsher conditions than those for benzene. quora.com The precise location of substitution (ortho, meta, para) on the phenyl ring is directed by the electronic influence of the pyridazine ring.

While specific examples for 6-phenylpyridazin-4-amine are not abundant, general principles suggest that standard electrophilic substitution reactions are feasible:

Nitration : Introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of halogen atoms (e.g., Br, Cl) using reagents like Br2 with a Lewis acid catalyst.

Sulfonation : Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation : Introduction of alkyl or acyl groups, though these reactions may be less efficient due to the deactivating nature of the pyridazine ring.

The presence of activating groups on the phenyl ring would facilitate these electrophilic substitution reactions. researchgate.net

Substitutions on the Pyridazine Ring (e.g., C-3, C-5)

The electron-deficient pyridazine ring is primed for nucleophilic aromatic substitution (SNAr), especially at positions bearing a good leaving group, such as a halogen. uni-muenchen.de This provides a powerful method for introducing a wide range of functionalities.

Substitution at C-3 : The C-3 position is frequently functionalized. A common strategy involves converting a pyridazinone to a 3-chloropyridazine (B74176) using a reagent like phosphorus oxychloride (POCl3). nih.gov This chloro-derivative is an excellent precursor for subsequent nucleophilic substitution reactions. For example, it can react with:

Hydrazine hydrate to yield a 3-hydrazinylpyridazine. nih.govresearchgate.net

Amines or thiols to form various substituted derivatives.

Organoboron reagents in Suzuki-Miyaura cross-coupling reactions, after conversion of the chloro group to a bromo group (e.g., with POBr3), to introduce new aryl or heteroaryl groups. mdpi.com

Substitution at C-5 : The C-5 position, along with C-4, is a preferred site for nucleophilic attack on the pyridazine ring itself. thieme-connect.de Reactions can introduce various groups, and methods like the Hofmann rearrangement of a carboxamide have been used to create amino groups at this position. For example, 4-Amino-6-phenylpyridazin-3(2H)-one can be synthesized from 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide via this rearrangement. thieme-connect.de

Table 3: Examples of Functionalization on the Pyridazine Ring

| Position | Starting Group | Reagent | Reaction Type | Resulting Group |

|---|---|---|---|---|

| C-3 | Hydroxyl (in pyridazinone) | POCl3 | Chlorination | Chloro |

| C-3 | Chloro | Hydrazine Hydrate | Nucleophilic Substitution | Hydrazinyl |

| C-3 | Bromo | (Hetero)aryl boronic acid / Pd catalyst | Suzuki-Miyaura Coupling | (Hetero)aryl |

This table is generated based on data from multiple sources. thieme-connect.denih.govmdpi.com

Advanced Synthetic Techniques and Reaction Mechanisms

The synthesis of pyridazine derivatives, including those related to this compound, has evolved from classical multi-step procedures to more advanced and efficient methodologies. These techniques are often aimed at improving yields, reducing reaction times, and allowing for the independent introduction of various substituents, thereby expanding the scope of accessible analogs. psu.edu

A notable advanced technique involves a two-step synthesis starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines. psu.edu In this method, the initial reaction with hydrazine or its derivatives yields 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. psu.edu These intermediates are then utilized in a Horner–Wadsworth–Emmons olefination reaction with aldehydes, which allows for the introduction of a wide variety of substituents at the 4-position of the pyridazinone ring. psu.edu This method is advantageous as it permits the independent functionalization of positions 4 and 6. psu.edu

The reaction conditions for the initial cyclization step vary depending on the hydrazine used. For instance, reactions with hydrazine hydrate proceed smoothly in boiling ethanol, whereas reactions with phenylhydrazine (B124118) require more vigorous conditions, such as boiling toluene (B28343) and longer reaction times, to produce the corresponding 2-phenyl-4,5-dihydropyridazin-3(2H)-one intermediates. psu.edu

Another advanced approach involves the transformation of existing pyridazine cores. For example, 3-aminopyridazines can be reacted with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate to form pyrimido[1,2-b]pyridazine derivatives. semanticscholar.org The efficiency of this condensation reaction is significantly improved by the presence of sodium acetate (B1210297). semanticscholar.org Subsequent deprotection and diazotization steps can be performed to generate highly reactive intermediates for further functionalization. semanticscholar.org

One-Pot Synthesis Protocols

One such protocol involves the reaction of a pyridazinethione derivative with chloroacetic acid and p-chlorobenzaldehyde in a mixture of acetic acid and acetic anhydride. mdpi.comnih.gov This method directly yields a complex pyridazino[3,4-b] nih.govthiazin-6(7H)-one derivative in a single synthetic operation. mdpi.comnih.gov

Another versatile one-pot, multistep reaction is used for the synthesis of various pyridazin-3-one derivatives. nih.gov This process begins with the reaction of a para-substituted acetophenone (B1666503) with glyoxalic acid, followed by ring closure with hydrazine hydrate to create the core pyridazinone structure. nih.gov This intermediate can then undergo further reactions, such as N-alkylation and subsequent cyclization with other reagents, all within a single pot, to generate complex heterocyclic systems. nih.gov The utility of such protocols simplifies the synthesis process and enhances yields for compounds that might otherwise require lengthy, multi-step procedures. smolecule.com

The following table summarizes selected one-pot synthetic protocols for pyridazine derivatives.

| Starting Materials | Reagents | Product Type | Reference |

| Pyridazinethione derivative, Chloroacetic acid, p-Chlorobenzaldehyde | Acetic acid/acetic anhydride, Anhydrous sodium acetate | 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] nih.govthiazin-6(7H)-one | mdpi.comnih.gov |

| para-Substituted acetophenone, Glyoxalic acid | Hydrazine hydrate, Ethyl chloroacetate | 2-Substituted-6-arylpyridazin-3(2H)-one derivatives | nih.gov |

Optimization of Synthetic Pathways for Academic Research

In academic research, particularly in fields like medicinal chemistry, the optimization of synthetic pathways is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. The focus is often on developing versatile and robust synthetic routes that allow for the modification of multiple positions on the core scaffold.

Research aimed at developing inhibitors for Fatty Acid Binding Protein 4 (FABP4) provides a clear example of synthetic pathway optimization for the 4-amino-pyridazin-3(2H)-one scaffold. core.ac.ukresearchgate.net Scientists have systematically modified positions 2, 4, 5, and 6 of the pyridazinone ring to explore the chemical space and identify more potent inhibitors. core.ac.ukresearchgate.net

One optimization strategy involved starting with known intermediates and employing a variety of reactions to introduce diversity. For instance, intermediates were reacted with cerium ammonium (B1175870) nitrate (B79036) (CAN) in an acid mixture to facilitate certain transformations. core.ac.ukresearchgate.net Another key reaction was the coupling of aryl boronic acids with the pyridazinone scaffold using copper (II) acetate and triethylamine, which allowed for the introduction of various phenyl groups at position 6. core.ac.ukresearchgate.net

Further optimization involved the synthesis of derivatives with different functional groups at the 4-position. The 4-amino group of a pyridazinone intermediate was acylated using various anhydrides or subjected to a coupling reaction with different R-phenylboronic acids. nih.govsemanticscholar.org These systematic modifications led to the identification of compounds with significantly improved inhibitory activity. core.ac.uk The synthetic schemes were designed to be flexible, allowing for the generation of a diverse set of analogs for biological testing. nih.govsemanticscholar.org

The table below details some of the optimized synthetic modifications and the resulting compounds from the FABP4 inhibitor research.

| Scaffold Position Modified | Reaction Type | Reagents | Resulting Functional Group/Structure | Reference |

| Position 6 | Suzuki-type Coupling | Aryl boronic acid, Cupric acetate, Triethylamine | Substituted phenyl group | core.ac.ukresearchgate.net |

| Position 4 | Acylation | Anhydride, Pyridine (B92270) | Acylamino group | nih.govsemanticscholar.org |

| Position 4 | N-Arylation | R-phenylboronic acid, Copper (II) acetate, Triethylamine | Arylamino group | nih.govsemanticscholar.org |

| Position 4 | Reductive Amination | Hydrazine hydrate | Amino group | nih.govsemanticscholar.org |

| Position 2 | Alkylation | Methyl iodide | N-methyl group | nih.govsemanticscholar.org |

These optimized pathways highlight the importance of strategic, flexible, and efficient synthesis in modern chemical research, enabling the rapid exploration of chemical diversity to achieve specific research goals.

Structure Activity Relationship Sar Studies of 6 Phenylpyridazin 4 Amine and Its Analogs

Impact of Substituents on Biological Activity

The biological profile of 6-phenylpyridazin-4-amine analogs is highly sensitive to the nature and position of various substituents. Researchers have extensively modified the core structure to probe the chemical space and optimize activity, leading to a comprehensive understanding of the SAR for this class of compounds.

Role of the Phenyl Group at C-6

The phenyl group at the C-6 position of the pyridazine (B1198779) ring is a key structural feature that significantly influences the biological activity of these compounds. Modifications to this group have been a major focus of SAR studies.

Research into pyridazinone derivatives as potential vasodilating agents has shown that the substituents on the phenyl ring at position 6 directly affect the compound's activity. nih.gov A study on 6-(4-substitutedphenyl)-3-pyridazinones revealed that while all tested compounds showed potent activity, derivatives with specific substitutions on the para-position of the phenyl ring were exceptionally active. For instance, nitro- and bromo-substituted derivatives demonstrated remarkably high vasorelaxant activity. nih.gov

In the context of acetylcholinesterase (AChE) inhibitors, structural modifications have indicated that various substitutions and even the replacement of the C-6 phenyl group are permissible, often leading to derivatives with equivalent or slightly improved activity. acs.org This suggests a degree of flexibility in the binding pocket accommodating this part of the molecule. Furthermore, the hybridization of the pyridazine ring with a 4-fluorophenyl group has been explored to enhance JNK1 inhibitory activity for anticancer applications. acs.org

Conversely, for certain biological targets, the presence of the C-6 phenyl group can be detrimental. In the development of antifungal agents, a comparison of different core structures showed that a C-6 unsubstituted pyridazinone was the most effective, suggesting that the phenyl group may cause steric hindrance or unfavorable interactions in the fungal enzyme's active site. ijnc.ir

The following table summarizes the vasorelaxant activity of several 6-(4-substitutedphenyl)-3-pyridazinone analogs, highlighting the impact of the substituent on the C-6 phenyl ring. nih.gov

Table 1: Effect of C-6 Phenyl Substituents on Vasorelaxant Activity

| Compound ID | Substituent (at para-position) | EC₅₀ (µM) |

|---|---|---|

| 2e | Bromo (Br) | 0.1162 |

| 2h | Fluoro (F) | 0.07154 |

| 2j | Nitro (NO₂) | 0.02916 |

| Hydralazine (Reference) | N/A | 18.21 |

Data sourced from Scientific Reports. nih.gov

Influence of Amine and Amide Modifications

The amino group at the C-4 position is a critical determinant of the biological activity of this scaffold and serves as a versatile handle for chemical modification. Studies have explored its conversion to various amides and ureas to probe interactions with target proteins. nih.govsemanticscholar.org

In the pursuit of inhibitors for Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases and cancer, researchers have synthesized and evaluated a series of 4-amino and 4-ureido pyridazinone derivatives. nih.govsemanticscholar.orgcore.ac.uk These studies found that the 4-amino group could be successfully acylated or converted into urea-based structures to modulate binding affinity. nih.govsemanticscholar.org For example, starting from a 4-amino-pyridazinone core, acylation using different anhydrides in pyridine (B92270) led to a variety of amide derivatives. nih.govsemanticscholar.org Similarly, urea (B33335) derivatives were formed using triphosgene, followed by treatment with ammonia. nih.govsemanticscholar.org

The potency of these inhibitors was found to be highly dependent on the nature of the substituent attached to the 4-amino or 4-ureido nitrogen. One of the most potent analogs identified had an IC₅₀ value of 1.57 µM against FABP4, which was lower than that of the positive control, arachidonic acid (IC₅₀ of 3.30 µM). core.ac.uk This highlights the importance of the modifications at the C-4 position for achieving high inhibitory efficacy. General studies on related pyridazinones have also noted that 4-amino-pyridazinone compounds can be significantly more potent than their parent structures. sarpublication.com The formation of stable amide bonds from amine precursors is a reliable synthetic strategy for these modifications. thermofisher.com

The data below illustrates the inhibitory activity of selected 4-amino pyridazinone derivatives against FABP4.

Table 2: FABP4 Inhibitory Activity of C-4 Modified Analogs

| Compound ID | Modification at C-4 | IC₅₀ (µM) |

|---|---|---|

| 14e | (4-(trifluoromethoxy)phenyl)amino | 1.57 |

| Compound A (Previous find) | 4-ureido derivative | >10 |

| Arachidonic Acid (Control) | N/A | 3.30 |

Data sourced from Archiv der Pharmazie. core.ac.uk

Effects of Substitutions on the Pyridazine Ring

Direct substitution on the pyridazine ring itself, at positions other than C-4 and C-6, provides another avenue to modulate biological activity. The introduction of small alkyl or other functional groups can influence the molecule's conformation, lipophilicity, and interaction with the target protein.

For instance, in a series of pyridazine derivatives designed as AChE inhibitors, the introduction of a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for activity and selectivity. acs.org Specifically, a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine was found to be 100 times more selective for human AChE over Butyrylcholinesterase (BuChE). acs.org Similarly, studies on cardiotonic 4,5-dihydro-6-phenylpyridazinone derivatives revealed that the inclusion of a 5-methyl group leads to compounds with significantly greater potencies. jchemrev.com

Modification at the N-2 position has also been extensively explored. The attachment of various substituents, including those incorporating 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) scaffolds, has been shown to result in compounds with potent antifungal activities. nih.gov

The following table summarizes key findings on how substitutions on the pyridazine ring affect biological activity across different studies.

Table 3: Impact of Pyridazine Ring Substitutions

| Position of Substitution | Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| C-5 | Methyl | Acetylcholinesterase (AChE) Inhibition | Increased selectivity for AChE over BuChE | acs.org |

| C-5 | Lipophilic Group | Acetylcholinesterase (AChE) Inhibition | Favorable for inhibitory activity | acs.org |

| C-5 | Methyl | Cardiotonic Activity | Significantly greater potency | jchemrev.com |

Elucidation of Pharmacophoric Features

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For this compound and its analogs, pharmacophore modeling has been used to distill the SAR data into a coherent model that can guide the design of new, more potent compounds. nih.govnih.gov

Commonly identified pharmacophoric features for this class of molecules include hydrogen bond acceptors (Accs), hydrogen bond donors (Dons), hydrophobic groups (Hyds), and aromatic rings (Aros). mdpi.com For example, in a 3D-QSAR study of pyridazinone derivatives with vasorelaxant activity, a pharmacophore model was generated to predict the activity of new compounds. nih.govnih.gov

The key features of a typical pharmacophore for this scaffold often include:

An Aromatic Ring (Aro): Corresponding to the C-6 phenyl group, which often engages in pi-pi stacking or hydrophobic interactions within the target's binding site.

A Hydrogen Bond Donor (Don): Typically the N-H group of the 4-amine or a related amide/urea functionality. This group is often crucial for anchoring the ligand in the active site.

A Hydrogen Bond Acceptor (Acc): The nitrogen atoms within the pyridazine ring or the carbonyl oxygen in pyridazinone analogs can act as hydrogen bond acceptors.

A Hydrophobic Feature (Hyd): Can be represented by the phenyl ring itself or by other lipophilic substituents introduced at positions like C-5. acs.org

Systematic modification of the phenyl and amine groups is a primary method used to identify and validate these critical pharmacophoric elements. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of untested molecules and for understanding the physicochemical properties that drive potency.

For pyridazinone analogs of this compound, 3D-QSAR studies have been successfully applied. nih.govnih.gov These analyses were used to build a predictive model for vasorelaxant activity. nih.govnih.gov Such models typically involve aligning a set of active molecules and then using statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to correlate variations in steric and electrostatic fields with changes in biological activity. researchgate.net

The generated QSAR models can provide valuable insights. For instance, the models can create 3D contour maps that visualize regions where bulky groups (steric favorability) or electropositive/electronegative groups (electrostatic favorability) would enhance or diminish activity. This information helps medicinal chemists to rationally design next-generation compounds with improved properties. The statistical significance of a QSAR model is often validated using a test set of compounds that were not used in the model's creation. researchgate.net

Conformational Analysis and Bioactive Conformations in SAR

The biological activity of a molecule is not only dependent on its chemical structure but also on the three-dimensional shape, or conformation, it adopts when interacting with its biological target. This "bioactive conformation" is a key concept in SAR. Conformational analysis aims to identify the low-energy, biologically relevant shapes of a molecule.

Techniques like molecular dynamics (MD) simulations are used to predict the binding mode and confirm the bioactive conformation of potent compounds within the active site of their target protein. acs.org MD simulations model the movement of atoms in the ligand-protein complex over time, providing a dynamic view of the key interactions that stabilize the bioactive pose.

Experimental methods, such as Nuclear Magnetic Resonance (NMR), can also provide insights into the conformational preferences of molecules in solution, for example, by studying the presence and strength of intramolecular hydrogen bonds which can rigidify the structure. nih.gov Understanding the bioactive conformation is crucial; it explains why certain structural modifications are well-tolerated while others, which may disrupt the required 3D shape, lead to a loss of activity. nih.gov This knowledge allows for the design of pre-organized or conformationally constrained analogs that can fit more readily into the binding site, potentially leading to enhanced potency and selectivity.

Biological Activities and Pharmacological Potential

Anti-inflammatory and Analgesic Activities

Derivatives of the 6-phenylpyridazin-4-amine core structure have been extensively investigated for their anti-inflammatory and pain-relieving properties. These studies have identified several mechanisms through which these compounds exert their effects, primarily centered on the inhibition of key enzymes in the inflammatory cascade.

A primary mechanism for the anti-inflammatory action of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov The pyridazine (B1198779) nucleus is considered a promising scaffold for the development of potent and selective COX-2 inhibitors. nih.govresearchgate.net

Research has shown that certain pyridazinone derivatives exhibit selective inhibition of COX-2 over COX-1. researchgate.netnih.govnih.gov This selectivity is a desirable trait in anti-inflammatory drugs, as COX-1 is involved in maintaining the protective lining of the stomach and other physiological functions. nih.gov Inhibition of COX-1 is associated with the gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

For instance, a study on a series of 2-substituted-4-(benzo[d] researchgate.netacs.orgdioxol-5-yl)-6-phenylpyridazin-3(2H)-one derivatives found that a p-fluorophenylpiperazine substituted analog demonstrated significant anti-inflammatory and analgesic activities with a high selectivity index for COX-2 over COX-1. researchgate.netnih.gov Molecular docking studies have further supported these findings, showing that these pyridazinone analogues can bind effectively to the active site of the human COX-2 enzyme. researchgate.netnih.gov Similarly, another study identified 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one as a potent and selective COX-2 inhibitor with a favorable safety profile. researchgate.net

Table 1: COX Inhibition by this compound Derivatives

| Compound Derivative | Target | Activity | Selectivity |

|---|---|---|---|

| p-fluorophenylpiperazine substituted pyridazinone | COX-2 | Potent Inhibition | High for COX-2 over COX-1 |

| 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one | COX-2 | Potent Inhibition | High for COX-2 |

Beyond direct COX inhibition, the anti-inflammatory effects of this compound derivatives involve the modulation of various inflammatory pathways. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharides (LPS). This suggests that these compounds can interfere with the signaling cascades that lead to an amplified inflammatory response.

Neurological and Neurodegenerative Disorder Research

The this compound scaffold has also emerged as a promising platform for the development of therapeutic agents targeting neurological and neurodegenerative disorders, including Alzheimer's disease.

Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability. The modulation of these channels presents a therapeutic strategy for various neurological conditions. While 4-aminopyridine (B3432731) (4-AP) is known as a broad inhibitor of Kv channels, its effects can be modified by the subunit composition of the channel. nih.govnih.gov Studies have shown that the presence of KvS subunits, such as Kv6.4, can alter the pharmacological response of Kv2.1 channels to 4-AP, leading to potentiation of the current rather than inhibition. nih.gov This modulation is caused by a suppression of closed-state inactivation, effectively increasing the number of available channels. nih.gov This highlights the potential for developing pyridazine-based compounds that can selectively target specific Kv channel subtypes to achieve desired therapeutic outcomes in the central nervous system.

A key pathological feature of Alzheimer's disease is the decline in acetylcholine (B1216132) (ACh) levels, a neurotransmitter essential for learning and memory. mdpi.com Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down ACh, is a primary therapeutic strategy. mdpi.comnih.gov Several studies have identified pyridazine derivatives as potent inhibitors of both AChE and butyrylcholinesterase (BuChE). acs.orgmdpi.com

For example, starting from 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, a series of analogues were developed, with some showing significantly increased potency for AChE inhibition. acs.org Structural modifications, such as introducing a lipophilic group at the C-5 position of the pyridazine ring, were found to enhance both inhibitory activity and selectivity for AChE over BuChE. acs.org One derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine, was found to be 100 times more selective for human AChE than the reference drug tacrine. acs.org Another study identified a pyridazine-based compound as being more than ten times a stronger AChE inhibitor than rivastigmine. mdpi.com

Table 2: Acetylcholinesterase (AChE) Inhibition by Pyridazine Derivatives

| Compound Derivative | Target Enzyme | Inhibitory Potency (IC50) | Selectivity |

|---|---|---|---|

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine derivative (indenopyridazine) | Electric eel AChE | 10 nM | - |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | Human AChE | 21 nM | 100-fold more selective for AChE over BuChE than tacrine |

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases like Alzheimer's. nih.govcore.ac.uk Microglia, the resident immune cells of the brain, become activated in response to pathological triggers such as amyloid-beta (Aβ) plaques, leading to the release of pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage. core.ac.ukjcu.edu.au

Pyridazine and pyridazinone derivatives have shown promise in mitigating neuroinflammation. nih.gov Studies using neuron-like PC12 cells exposed to lipopolysaccharide (LPS) to simulate inflammation found that novel pyrrolo[3,4-d]pyridazinone derivatives, which are selective COX-2 inhibitors, could significantly reduce the negative impacts of LPS. nih.gov These compounds were able to decrease the levels of free oxygen radicals and nitrites, reduce DNA damage, and improve neuronal characteristics such as neurite length and outgrowth. nih.gov

Furthermore, research has focused on developing pyridazine-based compounds that can suppress the up-regulation of brain proinflammatory cytokines. core.ac.uk A novel, CNS-penetrant p38α MAPK inhibitor derived from a 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine scaffold was shown to attenuate excessive proinflammatory cytokine production in the hippocampus of an animal model. core.ac.uk This reduction in neuroinflammation was associated with decreased synaptic dysfunction and behavioral deficits. core.ac.uk

Central Nervous System (CNS) Activity

Derivatives of the 6-phenylpyridazine scaffold have shown notable activity within the central nervous system. For instance, Minaprine, an amino-phenylpyridazine derivative, has been recognized as a psychotropic drug effective in treating various depressive states. drugbank.comdrugbank.comdrugbank.com It is reported to be an antidepressant with a favorable profile regarding cardiotoxicity. drugbank.comdrugbank.comdrugbank.com The development of kinase-targeted therapies for CNS disorders is an ongoing challenge, but several candidates targeting CNS protein kinases are in various stages of development. nih.gov The chemical structure of these compounds, often featuring a pyridazine ring, allows them to interact with neurological targets. ontosight.ai

The metabolism of CNS drugs is a critical factor, with enzymes like CYP2D6 playing a significant role. nih.gov Research has explored the conversion of the CNS drug minaprine, which possesses a 3-amino-4-methyl-6-phenylpyridazine (B1614758) scaffold, from a substrate to a non-substrate of CYP2D6, highlighting the intricate relationship between molecular properties and metabolic pathways. nih.gov

Monoamine Oxidase-A (MAO-A) Inhibition

Monoamine oxidase (MAO) inhibitors are significant in the development of treatments for neurodegenerative diseases. mdpi.com Specifically, the inhibition of MAO-A is a key mechanism for many antidepressant medications. Minaprine, a derivative of this compound, is classified as a Monoamine Oxidase A inhibitor. drugbank.comdrugbank.comdrugbank.com The in vitro inhibitory effects of certain aminophenethylamine derivatives have demonstrated that they are highly selective and reversible MAO-A inhibitors. uchile.cl The structure of these compounds, particularly the presence and orientation of certain side chains, is crucial for their potency and selectivity as MAO-A inhibitors. uchile.cl Kinetic studies have shown that compounds like 1-methyl-4-phenylpyridine (MPP+) can competitively inhibit MAO-A. nih.gov

Anticancer and Antitumor Research

The pyridazine nucleus is a prominent feature in a variety of compounds with anticancer properties. acs.orgnih.gov Several pyridazine-containing targeted inhibitors are currently utilized in clinical settings for treating different types of cancer. acs.orgnih.gov

Protein kinases are crucial targets in cancer therapy, and pyridazine derivatives have been designed to inhibit their activity. The c-Jun N-terminal kinase (JNK) pathway is implicated in carcinogenesis, and inhibiting JNK1 is a key strategy. acs.orgnih.gov Novel 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated as preclinical anticancer candidates targeting the JNK1 pathway. acs.orgnih.gov

Derivatives of this compound have also been investigated for their potential to inhibit other protein kinases. For example, N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-6-phenylpyridazin-3-amine has been synthesized in the context of discovering Aurora kinase inhibitors. acs.org Furthermore, a chemical biology approach utilizing a 3-aminopyridazine (B1208633) scaffold has led to the discovery of protein kinase inhibitors. pnas.org

Several pyridazine-containing compounds have advanced into clinical use as targeted cancer therapies. acs.orgnih.gov Ensartinib, an anaplastic lymphoma kinase (ALK) inhibitor, and Ponatinib, a pan-inhibitor of breakpoint cluster region-Abelson kinase (BCR-ABL), are notable examples that incorporate a pyridazine moiety and are used in the treatment of specific cancers. acs.orgnih.gov These drugs underscore the therapeutic importance of the pyridazine scaffold in oncology.

Cardiovascular System Modulation

The pyridazine ring is a core structure in numerous compounds with significant cardiovascular effects. researchgate.net Derivatives have been explored for their antihypertensive, antiplatelet, and cardiotonic properties. researchgate.netjchemrev.comresearchgate.net

Pyridazinone derivatives, particularly those based on the 4,5-dihydro-6-phenylpyridazin-3(2H)-one structure, are well-documented for their cardiotonic and inotropic (affecting the force of muscle contraction) activities. jchemrev.compsu.edutjpr.org These compounds have shown promise in the treatment of congestive heart failure. psu.edu

A number of studies have focused on synthesizing and evaluating 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives for their positive inotropic effects. researchgate.netjchemrev.comtjpr.org For instance, some synthesized compounds exhibited potent cardiotonic activity when tested on isolated perfused toad hearts, with some showing greater activity than the reference drug digoxin. researchgate.netjchemrev.com The substitution pattern on the phenyl ring and the pyridazinone core plays a critical role in determining the potency of these compounds. psu.edu

Vasodilatory and Antihypertensive Effects

While direct studies on the vasodilatory and antihypertensive effects of this compound are not extensively detailed in the available research, the broader class of 6-phenyl-3(2H)-pyridazinone derivatives has been thoroughly investigated for these properties. These structurally related compounds, which feature a ketone at the 3-position instead of an amine at the 4-position, have demonstrated significant potential as vasodilating and antihypertensive agents. jchemrev.comnih.gov

Research has shown that various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone analogues exhibit potent antihypertensive activity in animal models. jchemrev.com The introduction of specific substituents on the aryl ring has been a key strategy in modulating this activity. jchemrev.com For instance, a series of 6-(4-substitutedphenyl)-3-pyridazinones were designed as potential analogues of the known vasodilator hydralazine, with several compounds showing superb vasorelaxant activity, in some cases far exceeding that of the parent drug. nih.gov Compounds such as 2-((4-benzylpiperidin-1-yl)methyl)-6-phenylpyridazin-3(2H)-one demonstrated notable vasorelaxant effects. nih.gov The vasodilatory action of these pyridazinone derivatives is often linked to their ability to act as inodilators, agents that possess both positive inotropic (strengthening heart muscle contraction) and vasodilatory properties. psu.edu This dual action is considered beneficial for the treatment of conditions like congestive heart failure. psu.edu

Anti-platelet Aggregation Mechanisms

The pyridazine scaffold is a recognized pharmacophore in the development of anti-platelet agents. Numerous studies have highlighted the ability of 6-phenyl-3(2H)-pyridazinone derivatives to inhibit platelet aggregation induced by agents like ADP. jchemrev.comtjpr.org

The mechanism often involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, within platelets. jchemrev.comtjpr.org Inhibition of PDE3 leads to increased levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates intracellular calcium levels and inhibits platelet activation and aggregation. tjpr.org The structure-activity relationship for this effect is well-defined; for example, 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones have been identified as potent inhibitors of ADP-induced platelet aggregation. tjpr.org Some derivatives, such as 6-(4-(2-hydroxybenzylamino)phenyl)-dihydropyridazinone, were found to be more than twice as potent as aspirin (B1665792) in inhibiting platelet aggregation. jchemrev.com Similarly, other studies have confirmed that introducing various substituted amino groups to the 6-phenyl-3(2H)-pyridazinone structure can enhance anti-platelet activity. jchemrev.comtjpr.org

Antimicrobial Activities

Derivatives of the 6-phenylpyridazine core have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. sarpublication.comresearchgate.net

Antibacterial Spectrum and Efficacy

Research into the antibacterial properties of pyridazine derivatives has identified several compounds with significant efficacy against both Gram-positive and Gram-negative bacteria. A study involving urea (B33335), thiourea (B124793), and sulfonamide derivatives of the closely related isomer, 3-amino-6-phenylpyridazine, revealed promising inhibitory activity. psu.edu

These compounds were particularly effective against Staphylococcus aureus and Escherichia coli. psu.edu Notably, all the synthesized sulfonamide and thiourea derivatives of 3-amino-6-phenylpyridazine showed strong activity against S. aureus, with Minimum Inhibitory Concentrations (MICs) as low as 2 to 4 μg/mL. psu.edu Furthermore, a derivative of the target compound, N-Butyl-3-chloro-6-phenylpyridazin-4-amine, has been noted for its potential antimicrobial properties against various pathogens.

Table 1: Antibacterial Activity of 3-Amino-6-phenylpyridazine Derivatives Data sourced from Dogruer et al., 2008. psu.edu

| Compound Type | Test Organism | MIC (μg/mL) |

|---|---|---|

| Urea Derivatives | S. aureus | 2 - 4 |

| Urea Derivatives | E. coli | 4 - 8 |

| Urea Derivatives | E. faecalis | 4 - 8 |

| Thiourea Derivatives | S. aureus | 4 |

| Thiourea Derivatives | E. coli | 8 - 16 |

| Thiourea Derivatives | E. faecalis | 8 |

| Sulfonamide Derivatives | S. aureus | 4 |

| Sulfonamide Derivatives | E. coli | 8 |

| Sulfonamide Derivatives | E. faecalis | 8 |

Antifungal Properties

The antifungal potential of the 6-phenylpyridazine scaffold has also been established through various studies. Derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one have shown good antifungal activities against plant pathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.govresearchgate.net

In a significant study, derivatives of 3-amino-6-phenylpyridazine were tested for their antifungal activity against human pathogenic yeasts. All of the tested urea, thiourea, and sulfonamide derivatives exhibited notable efficacy against both Candida albicans and Candida parapsilosis, with a consistent MIC value of 8 μg/mL. psu.edu This demonstrates a broad-spectrum antifungal action for this class of compounds. psu.edu

Table 2: Antifungal Activity of 3-Amino-6-phenylpyridazine Derivatives Data sourced from Dogruer et al., 2008. psu.edu

| Compound Type | Test Organism | MIC (μg/mL) |

|---|---|---|

| Urea Derivatives | C. albicans | 8 |

| Urea Derivatives | C. parapsilosis | 8 |

| Thiourea Derivatives | C. albicans | 8 |

| Thiourea Derivatives | C. parapsilosis | 8 |

| Sulfonamide Derivatives | C. albicans | 8 |

| Sulfonamide Derivatives | C. parapsilosis | 8 |

Antiviral Activities (e.g., Anti-HAV)

Investigations into the antiviral properties of pyridazine derivatives have yielded promising results, particularly against the Hepatitis A virus (HAV). nih.govmdpi.com A study focused on the synthesis of novel fused pyridazine compounds originating from a 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one core structure. nih.govmdpi.com Subsequent chemical transformations yielded a series of compounds that were screened for anti-HAV activity. nih.gov

Among the synthesized molecules, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] jchemrev.comnih.govtriazine-3(4H)-thione was identified as the most effective agent against HAV. nih.gov This highlights the potential of the this compound framework as a basis for the development of novel antiviral therapeutics.

Other Investigated Enzyme Inhibition

The 6-phenylpyridazine scaffold has been utilized to develop inhibitors for a variety of enzymes implicated in different disease pathways.

Derivatives of 6-phenylpyridazin-3(2H)-one have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Specifically, a series of 2-substituted-4-(benzo[d] jchemrev.compsu.edudioxol-5-yl)-6-phenylpyridazin-3(2H)-ones were synthesized and tested for their inhibitory activity against COX-1 and COX-2. One analogue with a p-fluorophenylpiperazine substitution showed extremely good selectivity for the COX-2 enzyme, which is a key target for anti-inflammatory drugs. nih.gov

As mentioned previously, the cardiovascular effects of many pyridazinone compounds are attributed to their inhibition of phosphodiesterase (PDE) enzymes, especially the PDE3 isoform. jchemrev.comtjpr.org This inhibition is a key mechanism for their inotropic and anti-platelet effects. tjpr.org Other research has pointed to pyridazin-3(2H)-one derivatives as potential inhibitors of PDE4, an enzyme family involved in inflammatory processes. google.com

More recently, complex derivatives of 3-amino-6-phenylpyridazine have been designed as degraders of the SMARCA2/4 proteins, which are core catalytic subunits of a chromatin remodeling complex involved in cancer. nih.gov One such proteolysis-targeting chimera (PROTAC) efficiently and selectively degraded SMARCA2 and SMARCA4, inhibited the proliferation of leukemia cell lines, and blocked oncogenic gene activity, identifying it as a promising candidate for cancer therapy. nih.gov

Alpha-Glucosidase Inhibition

Research into the inhibition of α-glucosidase is crucial in the management of type 2 diabetes mellitus. This enzyme, located in the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia.

While direct inhibitory data for this compound on α-glucosidase is not extensively documented in publicly available literature, the broader class of pyridazine derivatives has shown significant promise. For instance, novel series of pyridazine-triazole hybrid molecules have been synthesized and evaluated as inhibitors of rat intestinal α-glucosidase. researchgate.net In one such study, certain derivatives exhibited potent inhibitory activity, with some compounds being manifold stronger than the standard drug, acarbose. researchgate.net Docking studies have suggested that the pyridazine core can play a crucial role in the binding interactions with the active site of the α-glucosidase enzyme.

These findings underscore the potential of the pyridazine scaffold, as present in this compound, as a building block for the development of novel α-glucosidase inhibitors. The following table includes data for a potent pyridazine-triazole derivative.

| Compound ID | Description | IC50 (µM) | Source |

| 10k | A pyridazine-triazole hybrid derivative | 1.7 | researchgate.net |

Note: The data presented is for a derivative and not this compound itself.

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty Acid Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is primarily expressed in adipocytes and has emerged as a significant therapeutic target for metabolic diseases and certain cancers. FABP4 is involved in the transport of fatty acids and plays a role in the development of insulin (B600854) resistance and atherosclerosis.

The this compound scaffold is a key feature in the exploration of novel FABP4 inhibitors. Although direct inhibitory data for the parent compound is limited, research has highlighted the potential of its derivatives. For example, computational studies have identified the 3-methoxy-6-phenylpyridazin-4-amine core as a promising framework for the design of new FABP4 inhibitors.

Furthermore, extensive research has been conducted on 4-amino and 4-ureido pyridazinone-based series as FABP4 inhibitors. Optimization of these series has led to the identification of potent analogs with IC50 values in the low micromolar range. These findings suggest that the core structure of this compound is a valuable starting point for developing effective FABP4 inhibitors.

The table below presents the inhibitory activity of a notable pyridazinone-based FABP4 inhibitor.

| Compound ID | Description | IC50 (µM) | Source |

| 14e | A 4-amino-pyridazin-3(2H)-one derivative | 1.57 |

Note: The data presented is for a derivative and not this compound itself.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This technique is crucial for predicting the binding mode and affinity of a compound within a target's active site. While numerous studies have performed molecular docking on various pyridazine-based scaffolds to explore their potential as therapeutic agents, specific docking studies detailing the binding of 6-Phenylpyridazin-4-amine into any particular protein target have not been identified in the public literature. informahealthcare.comingentaconnect.com

This analysis details the specific non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking) between a ligand and the amino acid residues of its target protein. nih.govresearchgate.net Such information is fundamental to understanding the basis of molecular recognition. As no specific molecular docking studies for this compound are available, a corresponding analysis of its interactions with any protein target cannot be provided.

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol), which estimates the strength of the ligand-receptor interaction. imperial.ac.uk Subsequent experimental assays are then used to validate these predictions. In the absence of docking studies for this compound, there are no predicted binding affinity values or associated validation data to report.

Quantum Chemical Calculations (DFT-based analyses)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. mdpi.com These methods provide insights into molecular properties such as orbital energies and charge distribution. While DFT has been applied to various pyridazine (B1198779) and aminopyridine derivatives, a dedicated study reporting these specific analyses for this compound could not be located. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net This analysis is fundamental for understanding chemical reactivity. Specific HOMO and LUMO energy values for this compound are not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP map for this compound has not been published.

The energy difference, or gap (ΔE), between the HOMO and LUMO is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap generally indicates high chemical reactivity and lower stability. researchgate.net Without specific HOMO and LUMO energy values for this compound, an analysis of its energy gap and the corresponding reactivity prediction cannot be performed.

In Silico ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach used to estimate the pharmacokinetic and toxicological properties of a chemical compound. These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties. While specific experimental data on this compound is not extensively available in public literature, its ADMET properties can be predicted using various computational models based on its structure.

These predictions are typically derived from quantitative structure-property relationship (QSPR) models, which are built on large datasets of experimentally determined properties of other molecules. For compounds with similar pyridazine cores, computational studies have been employed to forecast their behavior in the body nih.govsemanticscholar.org.

Key Predicted ADMET Properties:

A hypothetical in silico ADMET profile for this compound, based on general principles and data from related aminopyridazine structures, is presented below. These values are illustrative and would require verification by specific software predictions.

| Property | Predicted Value/Classification | Implication in Drug Discovery |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | Likely No | Lower probability of being actively pumped out of cells. |

| Distribution | ||

| Plasma Protein Binding | Moderate | A moderate fraction of the drug would be free to exert its effect. |

| Blood-Brain Barrier (BBB) | Likely to Cross | Potential for central nervous system activity. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Possible Inhibitor | Potential for drug-drug interactions with a wide range of drugs. |

| Excretion | ||

| Renal Organic Cation Transporter | Likely Substrate | Suggests potential for renal excretion. |

| Toxicity | ||

| AMES Mutagenicity | Likely Non-mutagenic | Lower concern for carcinogenicity. |

| hERG Inhibition | Low to Moderate Risk | Further investigation for cardiotoxicity may be needed. |

This table is generated based on computational predictions for structurally similar compounds and general principles of ADMET modeling. The data is illustrative and not based on experimental results for this compound.

Pharmacokinetic modeling for this compound would involve the use of these predicted ADMET parameters to simulate its concentration-time profile in different body compartments. Such models can help in estimating key pharmacokinetic parameters like half-life, clearance, and volume of distribution, which are critical for designing potential dosing regimens.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a biological response. A pharmacophore model can be generated based on the structure of a known active ligand or the structure of the target's binding site.

For this compound, a hypothetical pharmacophore model can be constructed based on its key structural features. This model would typically include:

Aromatic Ring: The phenyl group would be represented as an aromatic feature.

Hydrogen Bond Acceptors: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The amine group at the 4-position serves as a hydrogen bond donor.

Hydrophobic Feature: The phenyl ring also contributes a hydrophobic feature.

Hypothetical Pharmacophore Model for this compound:

| Feature | Description |

| Aromatic (AR) | Represents the phenyl ring. |

| Hydrogen Bond Acceptor (HBA) | Corresponds to the pyridazine ring nitrogens. |

| Hydrogen Bond Donor (HBD) | Represents the amine group. |

| Hydrophobic (HY) | Associated with the phenyl group. |

This table presents a hypothetical pharmacophore model based on the chemical structure of this compound.

This pharmacophore model can then be used for virtual screening , a computational technique where large databases of chemical compounds are searched to identify molecules that match the pharmacophore model. This process can rapidly identify potential "hits" that are structurally diverse but share the key electronic and steric features required for binding to a hypothetical target. These hits can then be prioritized for further experimental testing. The pyridazine scaffold itself is recognized as a significant pharmacophore in medicinal chemistry nih.gov.

Virtual screening campaigns using a pharmacophore derived from this compound could uncover novel compounds with similar biological activities. The identified compounds would be expected to share the core binding features of the phenyl, pyridazine, and amine moieties, making them promising candidates for lead optimization in a drug discovery project.

Advanced Research Perspectives and Future Directions

Novel Derivatization for Enhanced Potency and Selectivity

The core structure of 6-phenylpyridazin-4-amine offers multiple sites for chemical modification to optimize its pharmacological properties. Novel derivatization strategies are primarily focused on improving potency against specific biological targets while enhancing selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

Key derivatization approaches include:

Substitution on the Phenyl Ring: The phenyl group at the 6-position is a prime site for introducing various substituents to modulate activity. For instance, the addition of electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, thereby affecting its binding affinity to target proteins. Studies on related pyridazine-based compounds have shown that the position and nature of substituents on the aryl ring are critical for their inhibitory roles. nih.gov

Modification of the Amine Group: The amine group at the 4-position is another key handle for derivatization. Acylation, alkylation, or incorporation into larger functional groups can significantly alter the compound's biological activity. For example, converting the amine to an amide or urea (B33335) can introduce new hydrogen bonding interactions with the target protein. nih.gov

Alterations to the Pyridazine (B1198779) Core: While less common, modifications to the pyridazine ring itself, such as the introduction of additional substituents, can be explored to fine-tune the scaffold's properties.

The following table summarizes representative derivatization strategies and their rationales:

| Derivatization Site | Modification Strategy | Rationale for Enhanced Potency and Selectivity |

| Phenyl Ring (Position 6) | Introduction of halogens (F, Cl, Br) | Can enhance binding through halogen bonding and improve metabolic stability. |

| Addition of methoxy (B1213986) or other alkoxy groups | May introduce favorable hydrogen bond acceptor interactions. | |

| Incorporation of bulky hydrophobic groups | Can improve van der Waals interactions within a hydrophobic binding pocket. | |

| Amine Group (Position 4) | Conversion to amides or sulfonamides | Introduces hydrogen bond donors and acceptors to form specific interactions with the target. |

| N-alkylation with various side chains | Can explore additional binding pockets and modulate solubility and cell permeability. | |

| Formation of ureas or thioureas | Provides a rigid linker for introducing further diversity and specific hydrogen bonding patterns. | |

| Pyridazine Ring | Introduction of small alkyl groups | Can influence the planarity and conformational flexibility of the scaffold. |

These derivatization strategies, guided by computational modeling and empirical screening, are essential for developing this compound analogs with improved therapeutic potential. researchgate.netnih.gov

Exploration of Multi-Targeted Pharmacological Profiles

The concept of "one drug, one target" has been increasingly challenged by the complexity of many diseases, which often involve multiple pathological pathways. nih.gov Consequently, the development of multi-target drugs, which can modulate several key proteins simultaneously, has gained significant traction. frontiersin.org The this compound scaffold is well-suited for the design of such multi-targeted agents due to its ability to be decorated with various pharmacophoric features.

The exploration of multi-targeted profiles for this compound derivatives involves:

Rational Drug Design: This approach leverages the known structures of multiple target proteins to design a single molecule that can interact with all of them. This often involves creating hybrid molecules that combine the key binding motifs for each target.

Phenotypic Screening: In this strategy, libraries of this compound derivatives are screened in cell-based or organism-based assays that are relevant to a specific disease. Hits from these screens are then subjected to target deconvolution studies to identify their multiple targets.

Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict the potential off-targets of a this compound derivative, which can then be experimentally validated.

A notable example in a related series involves the design of multi-target inhibitors for complex diseases like cancer, where simultaneous inhibition of pathways such as angiogenesis and cell proliferation is desirable. bohrium.com

The following table outlines potential multi-target combinations that could be explored with the this compound scaffold:

| Therapeutic Area | Potential Target Combination | Rationale |

| Oncology | Kinase A + Kinase B | Inhibition of redundant signaling pathways to overcome drug resistance. |

| Kinase + Epigenetic Target | Synergistic effects by targeting both signaling and gene expression. | |

| Neurodegenerative Diseases | Enzyme A + Receptor B | Addressing multiple aspects of the disease pathology, such as protein aggregation and neurotransmission. |

| Inflammatory Disorders | Cytokine Receptor + Intracellular Signaling Molecule | Dual blockade of inflammatory pathways for enhanced anti-inflammatory effects. |

The development of multi-targeted drugs based on the this compound scaffold holds the promise of more effective and durable therapeutic responses in complex diseases.

Development of this compound-based Chemical Probes or Conjugates

Chemical probes are indispensable tools in chemical biology for the identification and validation of drug targets and for studying their biological functions in a cellular context. The this compound scaffold can be readily derivatized to create a variety of chemical probes.

Key types of chemical probes that can be developed from this compound include:

Affinity-based Probes: These probes are designed to bind specifically and with high affinity to their target protein. They are typically tagged with a reporter group, such as biotin (B1667282), for affinity purification of the target protein from a complex biological sample. nih.gov

Fluorescent Probes: By attaching a fluorescent dye to the this compound core, it is possible to visualize the subcellular localization of the target protein and to monitor its dynamics in living cells. researchgate.net

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target.

The design of these probes requires careful consideration of the attachment point of the linker and the reporter group to ensure that the probe retains its binding affinity for the target.

The following table summarizes the components and applications of this compound-based chemical probes:

| Probe Type | Key Components | Primary Application |

| Affinity Probe | This compound core, linker, biotin tag | Target identification and validation via pull-down assays and mass spectrometry. |

| Fluorescent Probe | This compound core, linker, fluorophore | Visualization of target localization and dynamics in cells using fluorescence microscopy. |

| Photoaffinity Probe | This compound core, linker, photoreactive group | Covalent labeling of the target protein for unambiguous identification. |

The development of such chemical probes will be instrumental in elucidating the mechanism of action of this compound derivatives and in identifying new therapeutic targets. nih.gov

Integration of Omics Data in Target Identification

The identification of the molecular targets of a bioactive compound is a critical step in drug discovery. nih.gov The integration of various "omics" technologies with chemical biology approaches provides a powerful platform for target deconvolution. For this compound derivatives, these approaches can be used to identify both the intended targets and any off-targets, providing a comprehensive understanding of their pharmacological profile.

Key omics-based strategies for target identification include:

Chemoproteomics: This approach combines the use of chemical probes with mass spectrometry-based proteomics to identify the proteins that interact with a given compound. For example, a biotinylated this compound probe can be used to enrich its binding partners from a cell lysate, which are then identified by mass spectrometry.

Transcriptomics: By analyzing the changes in gene expression in cells treated with a this compound derivative, it is possible to infer the biological pathways that are modulated by the compound and to identify potential targets within those pathways.

Metabolomics: This technique can reveal changes in the cellular metabolome upon treatment with a compound, providing insights into the metabolic enzymes or pathways that may be affected.

The integration of data from these different omics platforms can provide a more complete picture of the compound's mechanism of action and can help to prioritize targets for further validation. nih.govrsc.org

The following table outlines the application of different omics technologies in the target identification of this compound derivatives:

| Omics Technology | Application | Expected Outcome |

| Chemoproteomics | Affinity purification of binding partners using a chemical probe. | Direct identification of protein targets and off-targets. |

| Transcriptomics (e.g., RNA-seq) | Profiling of gene expression changes upon compound treatment. | Identification of modulated signaling pathways and potential upstream regulators. |

| Metabolomics | Analysis of changes in cellular metabolite levels. | Insights into the metabolic pathways affected by the compound. |

These data-driven approaches are essential for a comprehensive understanding of the biological effects of this compound and its derivatives.

Patent Landscape Analysis and Emerging Research Trends

The patent landscape provides valuable insights into the commercial interest and emerging research trends for a particular chemical scaffold. An analysis of patents related to pyridazine derivatives reveals a strong and sustained interest in this class of compounds for various therapeutic applications.

Key trends in the patent landscape for pyridazine derivatives include:

Broad Therapeutic Claims: Patents often claim large chemical spaces around the pyridazine core and cover a wide range of therapeutic indications, including cancer, inflammatory diseases, and neurological disorders. google.comgoogle.comwipo.int

Focus on Specific Target Classes: A significant number of patents are directed towards the inhibition of specific protein families, such as kinases and other enzymes, reflecting the importance of these targets in drug discovery.

Novel Scaffolds and Fused Systems: There is a continuous effort to develop novel pyridazine-based scaffolds, including fused heterocyclic systems, to explore new chemical space and to improve drug-like properties. google.com

Emerging research trends for this compound and related compounds are likely to focus on:

Targeting Protein-Protein Interactions: The development of derivatives that can modulate protein-protein interactions, which are often considered challenging drug targets.

Covalent Inhibitors: The design of covalent inhibitors that can form a permanent bond with their target, leading to a more durable pharmacological effect.

Targeted Protein Degraders: The development of proteolysis-targeting chimeras (PROTACs) that utilize the this compound scaffold to recruit a target protein to the cellular degradation machinery.

The following table provides a summary of representative patent applications and their associated therapeutic areas for pyridazine-based compounds: